Sucrose Octasulfate-d6 Potassium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sucrose Octasulfate-d6 Potassium Salt is a deuterated form of sucrose octasulfate, a compound known for its protective properties in the gastrointestinal tract. It is a potassium salt derivative of sucrose octasulfate, which is often used in research and pharmaceutical applications due to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sucrose Octasulfate-d6 Potassium Salt typically involves the sulfation of sucrose using sulfur trioxide or chlorosulfonic acid in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure complete sulfation of the hydroxyl groups on the sucrose molecule. The deuterated form is achieved by using deuterated reagents or solvents during the synthesis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as crystallization, filtration, and drying .
Chemical Reactions Analysis
Types of Reactions
Sucrose Octasulfate-d6 Potassium Salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of simpler sugar derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the sulfate groups are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the sucrose backbone .
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, reduced sugar compounds, and substituted sucrose derivatives .
Scientific Research Applications
Sucrose Octasulfate-d6 Potassium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It is used in studies involving cell signaling and molecular interactions.
Medicine: It has been investigated for its potential use in treating gastrointestinal disorders and as a protective agent against acid-induced damage.
Industry: It is used in the formulation of pharmaceuticals and as an additive in various industrial processes .
Mechanism of Action
The mechanism of action of Sucrose Octasulfate-d6 Potassium Salt involves its ability to bind to proteins and other molecules, thereby inhibiting their activity. It can bind to exosite II of thrombin, inhibiting its catalytic activity. This binding prevents the hydrolysis of peptic enzymes and raises gastric pH, protecting the gastrointestinal epithelium from acid injury .
Comparison with Similar Compounds
Similar Compounds
Sucrose Octasulfate: The non-deuterated form, used in similar applications.
Sucralfate: A related compound used as a gastrointestinal protectant.
Heparin: Another sulfated polysaccharide with anticoagulant properties
Uniqueness
Sucrose Octasulfate-d6 Potassium Salt is unique due to its deuterated nature, which makes it particularly useful in studies involving nuclear magnetic resonance (NMR) spectroscopy. The deuterium atoms provide distinct signals, allowing for detailed analysis of molecular interactions and dynamics .
Properties
Molecular Formula |
C12H14K8O35S8 |
---|---|
Molecular Weight |
1293.6 g/mol |
IUPAC Name |
octapotassium;[(2S,3S,4R,5R)-2,5-bis[dideuterio(sulfonatooxy)methyl]-2-[(3R,4S,5R,6R)-6-[dideuterio(sulfonatooxy)methyl]-3,4,5-trisulfonatooxyoxan-2-yl]oxy-4-sulfonatooxyoxolan-3-yl] sulfate |
InChI |
InChI=1S/C12H22O35S8.8K/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18;;;;;;;;/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);;;;;;;;/q;8*+1/p-8/t4-,5-,6-,7-,8+,9-,10+,11?,12+;;;;;;;;/m1......../s1/i1D2,2D2,3D2;;;;;;;; |
InChI Key |
XISWAUUBQBEDFB-KXODOMHXSA-F |
Isomeric SMILES |
[2H]C([2H])([C@@H]1[C@H]([C@@H]([C@H](C(O1)O[C@]2([C@H]([C@@H]([C@H](O2)C([2H])([2H])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])C([2H])([2H])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.